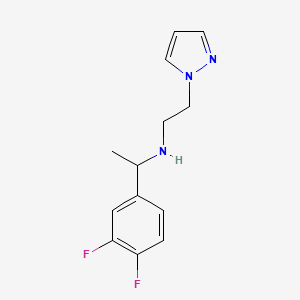![molecular formula C15H20N4O B7572649 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B7572649.png)
1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and biology. MPP is a small molecule that belongs to the class of pyridinone derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one exerts its effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX-2, 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antimicrobial effects. Additionally, 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one has been shown to have antioxidant properties, making it a potential candidate for the prevention and treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one in lab experiments is its relatively low cost and easy availability. Additionally, 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one has been shown to exhibit high potency and selectivity, making it a valuable tool for studying the mechanisms underlying various biological processes. However, one limitation of using 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers and study participants.
Future Directions
There are several potential future directions for the study of 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one. One area of research could focus on the development of new derivatives of 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one with improved potency and selectivity. Additionally, further studies could investigate the potential applications of 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one in the treatment of various inflammatory and infectious diseases. Finally, research could explore the potential use of 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one in the development of new diagnostic tools for the detection of oxidative stress-related disorders.
Synthesis Methods
The synthesis of 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one can be achieved through various methods, including the reaction of 4-(1H-pyrazol-5-yl)piperidine with 1-methyl-2-chloropyridine-4-one in the presence of a base. The reaction results in the formation of 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one as a yellow solid that can be purified through recrystallization.
Scientific Research Applications
1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-18-7-3-12(10-15(18)20)11-19-8-4-13(5-9-19)14-2-6-16-17-14/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVIHPOQZFATGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCC(CC2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)

![1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7572586.png)
![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)
![1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)

![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)
![N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)

![2-[4-[[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7572662.png)
![1-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol](/img/structure/B7572669.png)
![N-methyl-N-[1-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7572679.png)